molecular formula C12H19N3 B12950629 2-(Cyclohexylmethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

2-(Cyclohexylmethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Cat. No.: B12950629
M. Wt: 205.30 g/mol
InChI Key: DQLPMOFYJHUJPY-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by a cyclohexylmethyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of cyclohexylmethyl ketone with hydrazine hydrate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in ethanol or another suitable solvent at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst or under UV light.

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-(Cyclohexylmethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclohexylmethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is unique due to its specific cyclohexylmethyl substitution, which imparts distinct chemical and biological properties compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

2-(cyclohexylmethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole

InChI

InChI=1S/C12H19N3/c1-2-4-10(5-3-1)8-15-9-11-6-13-7-12(11)14-15/h9-10,13H,1-8H2

InChI Key

DQLPMOFYJHUJPY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2C=C3CNCC3=N2

Origin of Product

United States

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